(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton. Steroids are biologically significant molecules involved in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Functional Group Modifications: Introduction of hydroxyl and methyl groups at specific positions.
Stereochemical Control: Ensuring the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve specific reductions.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid hormone receptors, influencing gene expression.
Enzymes: Modulating the activity of enzymes involved in steroid metabolism.
Pathways: Affecting signaling pathways related to growth, development, and homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A precursor to various steroids, sharing a similar core structure.
Testosterone: An androgen hormone with a related cyclopenta[a]phenanthrene skeleton.
Estradiol: An estrogen hormone with structural similarities.
Uniqueness
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one: is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other steroids.
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15-,16-,17-,19+,20+,21?/m1/s1 |
InChI Key |
TVTSDURKYARCML-XROLZUACSA-N |
Isomeric SMILES |
CC1=C[C@]2([C@H](CC[C@@H]3[C@H]2CC[C@]4([C@@H]3CCC4(C)O)C)CC1=O)C |
Canonical SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Origin of Product |
United States |
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